molecular formula C14H12N2OS B5636554 5-(6-methoxypyridin-3-yl)-2-methyl-1,3-benzothiazole

5-(6-methoxypyridin-3-yl)-2-methyl-1,3-benzothiazole

Cat. No. B5636554
M. Wt: 256.32 g/mol
InChI Key: JKVRGLABZHVAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzothiazole derivatives often involves ring-opening followed by ring-closure reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through such methods, emphasizing the role of elemental analysis and spectral data in confirming the chemical structure of synthesized compounds. Their approach highlights the complexity and precision required in synthesizing benzothiazole derivatives, which could be applicable to the synthesis of 5-(6-methoxypyridin-3-yl)-2-methyl-1,3-benzothiazole (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been the subject of various studies, employing techniques like X-ray diffraction, FT-IR spectroscopy, and DFT calculations. For instance, Gumus et al. (2018) conducted both experimental and theoretical studies to determine the molecular structure of a benzothiazole derivative, illustrating the utility of DFT and HF methods in understanding the geometrical parameters and vibrational assignments of such compounds (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of benzothiazole derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a methoxy group on the benzothiazole ring has been shown to affect solubility and reactivity, as demonstrated in the synthesis and evaluation of TASP0382088, where modifications to the benzothiazole ring improved the compound's solubility and pharmacological activity (Amada et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of benzothiazole derivatives in different environments. These properties are often assessed through thermodynamic parameters and solubility studies. For example, Halim and Ibrahim's (2022) work on thermodynamic properties and NLO studies provides insight into the stability and behavior of benzothiazole derivatives under various conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of 5-(6-methoxypyridin-3-yl)-2-methyl-1,3-benzothiazole, such as reactivity, potential for chemical modifications, and interactions with other molecules, can be inferred from studies on similar compounds. The analysis of chemical shifts, vibrational wavenumbers, and hyperconjugative interactions through NBO analysis provides valuable information on the electronic structure and potential chemical behavior of benzothiazole derivatives (Halim & Ibrahim, 2022).

properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-16-12-7-10(3-5-13(12)18-9)11-4-6-14(17-2)15-8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVRGLABZHVAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Methoxypyridin-3-YL)-2-methyl-1,3-benzothiazole

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